![molecular formula C21H28N2O2 B5775106 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5775106.png)
1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as EEBP, is a chemical compound that belongs to the class of piperazine derivatives. EEBP has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A receptor. This makes it a potential tool for studying the role of serotonin in the brain and for developing new treatments for disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist. This partial agonist activity may be responsible for the antidepressant and anxiolytic effects of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. These effects may be responsible for the therapeutic effects of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine is its high purity and yield, which makes it suitable for use in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to determine the safety and efficacy of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine in humans.
Future Directions
Future research on 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine could focus on its potential therapeutic applications in humans, particularly for the treatment of depression and anxiety. Additionally, more research is needed to understand its mechanism of action and to develop new compounds based on its structure. Finally, 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine could be used as a tool for studying the role of serotonin in the brain and for developing new treatments for disorders related to serotonin dysfunction.
Synthesis Methods
The synthesis of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 1-(2-ethoxybenzyl)piperazine with 2-bromoethoxybenzene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine as the final product. The synthesis of 1-(2-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been optimized to yield high purity and yield, making it suitable for use in scientific research.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-ethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-24-20-11-7-5-9-18(20)17-22-13-15-23(16-14-22)19-10-6-8-12-21(19)25-4-2/h5-12H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUAJGMYTZXYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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